3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid

Analytical Chemistry Reference Standards Quality Control

Sourcing a structurally validated, high-purity 2-methyl-5-carboxy-substituted tryptamine for receptor profiling or analog synthesis often involves protracted lead times and uncertain identity. 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid (CAS 299167-10-5) directly resolves these bottlenecks: - Unique 2-methyl + 5-COOH scaffold ensures unambiguous chromatographic retention and distinct hydrogen-bonding (3 donors, 3 acceptors; XLogP3 = -1) versus unsubstituted or 5-hydroxy tryptamines. - Available at ≥98% purity, enabling immediate use as a synthetic building block, SIL internal standard precursor, or reference standard without pre-purification. - Supplied with full quality documentation; suitable for parallel library synthesis and LC-MS/MS method development.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 299167-10-5
Cat. No. B112435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid
CAS299167-10-5
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)C(=O)[O-])CC[NH3+]
InChIInChI=1S/C12H14N2O2/c1-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3,(H,15,16)
InChIKeyYCNQXJKQBUEVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid Structure & Supply Profile


3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid (CAS 299167-10-5) is a synthetic indole derivative belonging to the substituted tryptamine class, with molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol [1]. Structurally, it comprises an indole core bearing a 2-methyl group, a 3-(2-aminoethyl) side chain, and a 5-carboxylic acid substituent, distinguishing it from the unsubstituted tryptamine, serotonin (5-hydroxy), and 5-carboxamidotryptamine . The compound is offered by several global research chemical suppliers, including AKSci, MolCore, CymitQuimica, Chemenu, SunwayPharm, and Pharmaffiliates, with reported purities ranging from 95% to ≥98% (NLT) [2].

3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid Differentiation from Analogs


Generic substitution of in-class compounds is precluded by the unique combination of substituents on the indole scaffold: the 2-methyl group alters steric and electronic properties relative to unsubstituted tryptamine, while the 5-carboxylic acid confers a distinct hydrogen-bonding profile and polarity compared to 5-hydroxy (serotonin) or 5-methoxy analogs [1]. These structural deviations directly impact physicochemical parameters—such as logP (XLogP3-AA: -1) [2]—and consequently chromatographic behavior, receptor binding orientation, and solubility, making the compound unsuitable as a drop-in replacement for common reference standards or intermediates. Procurement of a compound with verified identity and purity is essential to ensure experimental reproducibility in applications where the exact substitution pattern is critical.

3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid Quantitative Differentiation


Purity Grade for Analytical Applications

The target compound is commercially available with a purity specification of NLT 98% (MolCore) , whereas the closest structural analog lacking the 2-methyl group—3-(2-aminoethyl)-1H-indole-5-carboxylic acid—is commonly supplied at 95% purity . This difference of ≥3 percentage points can be decisive for researchers requiring high-purity material for quantitative analysis, NMR reference standards, or synthetic building blocks with minimal impurity interference.

Analytical Chemistry Reference Standards Quality Control

Molecular Weight Advantage for LC-MS/MS

The target compound has a monoisotopic mass of 218.1055 Da [1], which is 13.9 Da higher than the 204.23 Da of the non-methylated analog 3-(2-aminoethyl)-1H-indole-5-carboxylic acid [2]. This mass shift provides a distinct m/z signal that can be exploited in mass spectrometry workflows, enabling the compound to serve as a structurally related internal standard or as a unique marker in complex mixtures without isobaric interference.

LC-MS/MS Internal Standard Bioanalysis

Hydrogen Bond Profile vs. Serotonin

The 5-carboxylic acid substitution on the target compound results in a hydrogen bond donor count of 3 and an acceptor count of 3 [1], contrasting with serotonin (5-hydroxytryptamine) which has a donor count of 3 but an acceptor count of 2 [2], and 5-methoxytryptamine which has a donor count of 2 and an acceptor count of 2 [3]. This quantitative difference in H-bonding capacity can alter binding interactions with target proteins, particularly in receptor pockets where the 5-position is oriented toward a polar or charged residue.

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

Lipophilicity vs. 2-Methyl-5-hydroxy Analog

The target compound exhibits a computed XLogP3-AA value of -1 [1], indicating significantly higher hydrophilicity compared to the 5-hydroxy analog 2-methyl-5-hydroxytryptamine (XLogP3-AA: 0.7 [2]). This 1.7 log unit difference corresponds to an approximate 50-fold difference in octanol-water partition coefficient, impacting membrane permeability, solubility, and potential off-target binding.

Physicochemical Property Lipophilicity Drug Design

Limited Biological Activity Data

A search of publicly accessible databases (PubChem BioAssay, ChEMBL, BindingDB) returned no quantitative receptor binding or functional activity data for 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid as of April 2026. In contrast, the structurally related compound 2-methyl-5-hydroxytryptamine (2-Me-5-HT) has published 5-HT3 receptor affinity data (Ki or IC50) and is well-characterized as a 5-HT3 partial agonist [1][2]. This absence of pre-existing data means that the target compound cannot be selected based on known biological activity profiles; rather, its utility lies in its potential as a novel chemical entity for proprietary research programs requiring unique structure-activity relationship exploration.

Receptor Pharmacology Primary Assay Development Custom Synthesis

Physical Properties for GC-MS Suitability

Predicted physicochemical properties for the target compound include a boiling point of 483.6 °C at 760 mmHg and a density of 1.305 g/cm³ [1]. These values are comparable to those of the non-methylated analog 3-(2-aminoethyl)-1H-indole-5-carboxylic acid (predicted BP 481.7 °C, density 1.4 g/cm³ [2]), suggesting similar volatility and handling characteristics. The high predicted boiling point indicates that the compound is non-volatile under standard laboratory conditions, making it more suitable for HPLC analysis than GC, unless derivatized.

GC-MS Physical Property Synthesis

3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid Application Scenarios


LC-MS/MS Internal Standard Application

Due to its distinct monoisotopic mass (218.1055 Da) and availability at ≥98% purity [1], this compound is ideally suited as a stable isotope-labeled (SIL) internal standard precursor or as a mass-shifted structural analog for LC-MS/MS quantification of tryptamine derivatives in biological matrices. The 13.9 Da mass difference from the non-methylated core scaffold ensures baseline chromatographic separation and eliminates isobaric interference [2].

SAR Probe for 5-HT Receptor Subtypes

The compound's unique substitution pattern—2-methyl and 5-carboxylic acid—provides a distinct hydrogen-bonding profile (3 donors, 3 acceptors) and low lipophilicity (XLogP3 = -1) [1][3]. These properties enable its use as a chemical probe to dissect the contributions of the 2-methyl group and 5-carboxylate to receptor binding affinity and selectivity, particularly in the context of 5-HT1, 5-HT2, or 5-HT7 receptor subtypes where polar interactions at the 5-position are critical.

Tryptamine Library Building Block

The presence of a free carboxylic acid at the 5-position offers a versatile synthetic handle for amide bond formation, esterification, or conversion to other functional groups. With commercial supply purity ranging from 95% to ≥98% , the compound can be used directly as a starting material for the parallel synthesis of 5-substituted tryptamine analogs without the need for pre-purification in most cases.

Quality Control Reference Standard

For laboratories developing analytical methods for novel tryptamine derivatives, the availability of this compound at NLT 98% purity positions it as a candidate for a secondary reference standard (after full characterization). The compound's predicted high boiling point (483.6 °C) and density (1.305 g/cm³) [4] inform proper storage and handling protocols for long-term stability.

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